molecular formula C16H17ClN2O5S B13656609 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide

Cat. No.: B13656609
M. Wt: 384.8 g/mol
InChI Key: KGRVGVHSYXTHOG-MDWZMJQESA-N
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Description

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide is a complex organic compound that features a thiazolidine ring, a benzylidene group, and a chloroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the thiazolidine ring.

    Introduction of the Benzylidene Group: The benzylidene group is introduced through a condensation reaction with 3,4-dimethoxybenzaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene group.

    Reduction: Reduction reactions can target the carbonyl groups within the thiazolidine ring.

    Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the chloroacetamide group under mild conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or amines can be formed.

    Substitution: Various substituted amides or thioamides can be produced.

Scientific Research Applications

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.

    Biology: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interacting with key residues, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine:

    2-Chloro-N-(5-(4-methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl)-benzamide: Similar in structure but with different substituents, leading to varied biological activities.

Uniqueness

2-Chloro-N-{2-[5-(3,4-dimethoxy-benzylidene)-2,4-dioxo-thiazolidin-3-yl]-ethyl}-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-N-[2-[(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]acetamide

InChI

InChI=1S/C16H17ClN2O5S/c1-23-11-4-3-10(7-12(11)24-2)8-13-15(21)19(16(22)25-13)6-5-18-14(20)9-17/h3-4,7-8H,5-6,9H2,1-2H3,(H,18,20)/b13-8+

InChI Key

KGRVGVHSYXTHOG-MDWZMJQESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl)OC

Origin of Product

United States

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